molecular formula C19H19N3 B5502107 2-{[ethyl(phenyl)amino]methyl}-1-methyl-1H-indole-3-carbonitrile

2-{[ethyl(phenyl)amino]methyl}-1-methyl-1H-indole-3-carbonitrile

Cat. No.: B5502107
M. Wt: 289.4 g/mol
InChI Key: VKIPKWHDODRKQX-UHFFFAOYSA-N
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Description

2-{[Ethyl(phenyl)amino]methyl}-1-methyl-1H-indole-3-carbonitrile is a synthetic organic compound belonging to the indole family Indoles are a significant class of heterocyclic compounds known for their wide range of biological activities and applications in medicinal chemistry

Properties

IUPAC Name

2-[(N-ethylanilino)methyl]-1-methylindole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3/c1-3-22(15-9-5-4-6-10-15)14-19-17(13-20)16-11-7-8-12-18(16)21(19)2/h4-12H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKIPKWHDODRKQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=C(C2=CC=CC=C2N1C)C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[ethyl(phenyl)amino]methyl}-1-methyl-1H-indole-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by functionalization at specific positions.

    Indole Core Synthesis: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Functionalization: The next step involves the introduction of the ethyl(phenyl)amino group. This can be achieved through a Mannich reaction, where the indole is reacted with formaldehyde and ethyl(phenyl)amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[Ethyl(phenyl)amino]methyl}-1-methyl-1H-indole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the cyano group to an amine.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2 and 3 positions, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Oxo derivatives of the indole ring.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitro-substituted indoles.

Scientific Research Applications

2-{[Ethyl(phenyl)amino]methyl}-1-methyl-1H-indole-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of dyes, pigments, and other materials due to its stable indole core.

Mechanism of Action

The mechanism of action of 2-{[ethyl(phenyl)amino]methyl}-1-methyl-1H-indole-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The indole core is known to bind to multiple receptors, influencing biological pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-indole-3-carbonitrile: Lacks the ethyl(phenyl)amino group, making it less complex and potentially less bioactive.

    2-Phenyl-1H-indole-3-carbonitrile: Similar structure but with a phenyl group instead of the ethyl(phenyl)amino group, leading to different chemical properties and biological activities.

Uniqueness

2-{[Ethyl(phenyl)amino]methyl}-1-methyl-1H-indole-3-carbonitrile is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethyl(phenyl)amino group enhances its potential interactions with biological targets, making it a valuable compound for research and development in various fields.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

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